

Application Note: Iodic Acid-Thiosulfate Titration Protocol

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Compound of Interest		
Compound Name:	lodic acid	
Cat. No.:	B046466	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, step-by-step protocol for the standardization of a sodium thiosulfate solution using potassium iodate, a stable primary standard, in a classic iodometric titration. This method is foundational for quantitative analysis involving oxidizing or reducing agents.

Principle of the Titration

The **iodic acid**-thiosulfate titration is a two-step iodometric method. The principle relies on the quantitative reaction between a strong oxidizing agent, iodate (IO_3^-) , and an excess of iodide (I^-) in an acidic medium to liberate a precise amount of iodine $(I_2).[1][2][3]$ This liberated iodine is then titrated with a sodium thiosulfate $(Na_2S_2O_3)$ solution. The endpoint is detected using a starch indicator, which forms a deep blue-black complex with iodine.[4]

The key chemical reactions are:

Iodine Liberation: A known amount of potassium iodate (a salt of iodic acid) reacts with
excess potassium iodide in the presence of an acid to produce a stoichiometric amount of
iodine.

$$\circ$$
 IO₃⁻ + 5I⁻ + 6H⁺ \rightarrow 3I₂ + 3H₂O[5]



• Titration of Iodine: The liberated iodine is then titrated with the sodium thiosulfate solution, which is oxidized to sodium tetrathionate while iodine is reduced back to iodide ions.

$$\circ \ I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}[1][6]$$

The disappearance of the blue starch-iodine complex marks the equivalence point of the titration.[6]

Materials and Reagents

Reagent	Formula	Grade
Potassium Iodate (dried)	KIO₃	Primary Standard
Sodium Thiosulfate Pentahydrate	Na ₂ S ₂ O ₃ ·5H ₂ O	Analytical Reagent
Potassium Iodide	KI	Analytical Reagent
Sulfuric Acid, concentrated	H ₂ SO ₄	Analytical Reagent
Soluble Starch	(C6H10O5)n	Indicator Grade
Sodium Carbonate (optional stabilizer)	Na ₂ CO ₃	Analytical Reagent
Deionized/Distilled Water	H ₂ O	

Apparatus: Analytical balance, 1000 mL and 100 mL volumetric flasks, 50 mL burette, 25 mL pipette, 250 mL conical (Erlenmeyer) flasks, beakers, graduated cylinders.

Experimental ProtocolsPreparation of Solutions

a) 0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution (to be standardized)

- Boil approximately 1 L of deionized water for 15 minutes to sterilize it and expel dissolved
 CO₂. Allow it to cool to room temperature.
- Weigh approximately 24.8 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[1][7]



- Dissolve the weighed solid in 800 mL of the boiled, cooled water in a 1000 mL volumetric flask.
- (Optional) Add ~0.2 g of sodium carbonate to stabilize the solution against bacterial decomposition.[7][8]
- Dilute to the 1000 mL mark with the remaining boiled water, stopper the flask, and mix thoroughly by inversion.
- Store the solution in a dark, stoppered bottle and let it stand for at least one hour before standardization.[8]
- b) 0.01 M Potassium Iodate (KIO₃) Primary Standard Solution
- Dry a sample of primary standard grade potassium iodate at 120°C for 1-2 hours and cool in a desiccator.
- Accurately weigh approximately 2.14 g of the dried KIO₃.
- Quantitatively transfer the solid to a 1000 mL volumetric flask.
- Dissolve the solid in approximately 500 mL of deionized water.
- Dilute to the 1000 mL mark with deionized water, stopper, and mix thoroughly.
- c) 1% Starch Indicator Solution
- Make a smooth paste by mixing 1 g of soluble starch with 5-10 mL of cold deionized water.[1]
- Pour this paste, with constant stirring, into 100 mL of boiling deionized water.[9][10]
- Boil for 1 minute and allow the solution to cool.[9] It may appear slightly opalescent.
- This solution should be prepared fresh on the day of use, as it is susceptible to spoilage.[11]
- d) Dilute Sulfuric Acid (approx. 1 M)



- Carefully and slowly add 55 mL of concentrated H₂SO₄ to approximately 900 mL of deionized water in a large beaker, with constant stirring.
- Allow the solution to cool and dilute to a final volume of 1000 mL.

Titration Procedure

- Burette Preparation: Rinse a 50 mL burette with a small amount of the 0.1 M sodium thiosulfate solution and then fill it, ensuring no air bubbles are trapped in the tip.[11] Record the initial burette reading to two decimal places.
- Analyte Preparation: Accurately pipette 25.00 mL of the 0.01 M standard potassium iodate solution into a 250 mL conical flask.
- Iodine Liberation: To the conical flask, add approximately 2 g of solid potassium iodide and 5 mL of 1 M sulfuric acid.[1][3]
- Reaction Time: Gently swirl the flask to dissolve the KI, then stopper it and place it in a dark place for 10 minutes to allow for the complete liberation of iodine.[3][5][7] The solution will be a dark golden-brown color.
- Initial Titration: Titrate the liberated iodine with the sodium thiosulfate solution from the burette. Swirl the flask continuously.[6] Continue adding the titrant until the dark brown color of the solution fades to a pale, straw yellow.[6][12]
- Indicator Addition: Add 2 mL of the 1% starch indicator solution. The solution will immediately turn a deep blue-black.[6][13]
- Final Titration: Continue the titration by adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution.[6] This is the endpoint.
- Recording: Record the final burette reading.
- Replication: Repeat the titration (steps 2-8) at least two more times to obtain concordant results (titers agreeing within 0.1 mL).



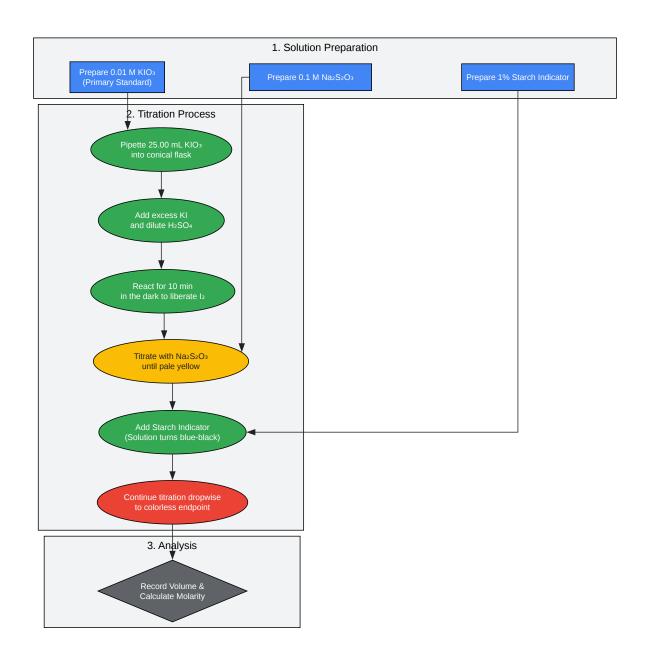
Data Presentation

Table 1: Titration Data for Standardization of Sodium Thiosulfate

Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na₂S₂O₃ Used (mL)
1			
2			
3	_		
Average:	_		

Visualization of the Experimental Workflow





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Caption: Workflow for the standardization of sodium thiosulfate.

Calculations



To determine the exact molarity of the sodium thiosulfate solution, the stoichiometry of the two reactions must be combined.

From the reactions: 1 mole of IO_3^- produces 3 moles of I_2 , and 3 moles of I_2 react with 6 moles of $S_2O_3^{2-}$. Therefore, the molar ratio is: 1 mole $IO_3^- \equiv 6$ moles $S_2O_3^{2-}$

The molarity can be calculated using the formula:

Mthiosulfate = $(Miodate \times Viodate \times 6) / Vthiosulfate$

Where:

- Mthiosulfate = Molarity of the sodium thiosulfate solution (mol/L)
- Miodate = Molarity of the standard potassium iodate solution (mol/L)
- Viodate = Volume of the potassium iodate solution used (L)
- Vthiosulfate = Average volume of the sodium thiosulfate solution used (L)

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.
- Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
 Always add acid to water, never the other way around.
- Potassium iodate is a strong oxidizing agent; avoid contact with combustible materials.
- Dispose of all chemical waste according to institutional guidelines.

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